Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a tert-butyl ester group and a cyanopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 6-cyanopyridine with tert-butyl 4-piperazinecarboxylate. The process can be carried out under various conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of catalysts and more environmentally friendly solvents can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives of the cyanopyridine moiety.
Reduction: Reduced forms of the cyanopyridine, potentially leading to amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The cyanopyridine moiety may play a role in binding to enzymes or receptors, while the piperazine scaffold provides structural stability and enhances the compound’s bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Biological Activity
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H20N4O2
- CAS Number : [Not specified in the search results]
This compound exhibits its biological activity primarily through interactions with various biological targets. The presence of the piperazine moiety suggests potential activity as a central nervous system agent, while the cyanopyridine component may contribute to interactions with specific receptors or enzymes.
Biological Activity
Research indicates that this compound has shown promising results in various biological assays:
- Anticancer Activity : Preliminary studies have indicated that derivatives of piperazine compounds can inhibit cancer cell proliferation. For example, related compounds have demonstrated IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231), suggesting a potential for selective cytotoxicity against tumor cells while sparing normal cells .
- Inhibition of Enzymatic Activity : The compound's structure allows it to act as an inhibitor for specific enzymes involved in disease pathways. For instance, similar piperazine derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
- Neuropharmacological Effects : Compounds with a similar piperazine structure have been investigated for their effects on neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of MDA-MB-231 proliferation | |
Enzyme Inhibition | MMP-2 and MMP-9 inhibition | |
Neuropharmacological | Potential modulation of CNS receptors |
Case Study: Anticancer Efficacy
A study focusing on a related compound demonstrated significant anticancer activity with an IC50 value of 0.126 μM against MDA-MB-231 cells, highlighting the importance of structural modifications in enhancing biological efficacy . The compound also showed a favorable selectivity index, indicating reduced toxicity to non-cancerous cells.
Properties
IUPAC Name |
tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)17-11-13/h4-5,11H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWODEEFCAGQFLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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